Prodipine hydrochloride

Dipeptidyl Peptidase IV DPP-4 Inhibitor Enzyme Kinetics

Reversible DPP IV inhibitors fail to sustain target engagement in chronic models. Prodipine hydrochloride (CAS 31314-39-3) solves this with its diphenylphosphonate warhead, delivering irreversible inhibition. • >80% DPP IV suppression >24 h after single 10 mg IV dose; full recovery >20 days • Selective for DPP IV over Aminopeptidases P/M and Prolyl Oligopeptidase in vivo • Non-competitive 5-HT uptake inhibitor (Ki = 1.1×10⁻⁴ mol/L); 4.1× more potent 5-HT release vs. amantadine • Lower toxicity than amphetamine/pemoline with fewer confounds (no hyperthermia) Sourced with full CoA. For chronic disease models, DPP IV target validation, and 4,4-diphenylpiperidine SAR studies.

Molecular Formula C20H26ClN
Molecular Weight 315.9 g/mol
CAS No. 31314-39-3
Cat. No. B1663306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdipine hydrochloride
CAS31314-39-3
Molecular FormulaC20H26ClN
Molecular Weight315.9 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H
InChIKeyZFCBOUXJVGNRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prodipine Hydrochloride: DPP IV Inhibitor and Antiparkinsonian Research Tool


Prodipine hydrochloride (CAS 31314-39-3), a diphenylphosphonate derivative and member of the 4,4-diphenylpiperidine class, is an experimental antiparkinsonian agent [1]. It functions as a slow-binding, irreversible inhibitor of dipeptidyl peptidase IV (DPP IV/CD26) [2] and exhibits monoamine oxidase (MAO) inhibitory effects [3]. While structurally related to budipine (a marketed antiparkinsonian drug), prodipine itself never progressed to clinical use, remaining a valuable research compound for probing DPP IV biology and the pharmacology of parkinsonism models.

Irreversible DPP IV inhibition probe
Monoamine oxidase (MAO) research
Parkinsonism model pharmacology

Why Prodipine Hydrochloride Is Irreplaceable


Substituting prodipine hydrochloride with other diphenylpiperidines or generic DPP IV inhibitors is scientifically unsound due to its unique combination of a diphenylphosphonate warhead, which confers irreversible DPP IV inhibition, and its distinct, measurable pharmacological profile on serotonin transport and central nervous system stimulation. Unlike reversible DPP IV inhibitors (e.g., sitagliptin) , prodipine's irreversible mechanism leads to exceptionally prolonged target engagement in vivo [1]. Furthermore, its effects on serotonin uptake and release differ significantly from its closest structural analog, budipine [2], and its central stimulant and toxicity profile diverges from other drugs in its historical class [3]. These quantifiable differences render direct substitution invalid for experiments requiring its specific, well-documented biological signature.

Mechanism mismatch
Reversible DPP IV inhibitors may not reproduce sustained, washout-resistant target engagement.
Transporter pharmacology difference
Budipine and other analogs exhibit distinct serotonin uptake kinetics and release potency.
CNS stimulant profile divergence
Amphetamine and pemoline have higher toxicity and sympathomimetic confounds, altering behavioral readouts.
Off-target receptor binding variability
Opiate receptor affinity is highly sensitive to N-alkyl substitution within the 4,4-diphenylpiperidine class.

Quantitative Differentiation vs. Key Comparators


Irreversible DPP IV Inhibition vs. Sitagliptin

Prodipine hydrochloride is a slow-binding, irreversible inhibitor of DPP IV, a mechanism distinct from competitive, reversible inhibitors like sitagliptin. This fundamental difference is reflected not in a simple IC50 comparison (4.5 μM for purified rabbit DPP IV for prodipine [1] vs. 19 nM in Caco-2 cells for sitagliptin ), but in the duration of target engagement. A single intravenous dose of 10 mg prodipine in rabbits reduced plasma DPP IV activity to <20% of baseline within 1 hour, an effect that lasted for over 24 hours and required 5-8 days to recover half of pre-treatment activity and more than 20 days for full recovery [1]. This prolonged, irreversible inhibition profile is a critical differentiator for experiments requiring sustained target knockdown.

Irreversible DPP IV Inhibition
Head-to-head
>80% inhibition for 24 h; >20 d recovery
Sustained target engagement in vivo
Rabbit model, single 10 mg IV dose
Dipeptidyl Peptidase IV DPP-4 Inhibitor Enzyme Kinetics Irreversible Inhibition

Serotonin Uptake Inhibition vs. Budipine and Amantadine

In a direct comparative study using human blood platelets as a model for serotonergic nerve endings, prodipine inhibited 14C-5-hydroxytryptamine (5-HT) uptake non-competitively with a Ki of 1.1 × 10⁻⁴ mol/L [1]. Its closest structural analog, budipine, also exhibited non-competitive inhibition but with a lower Ki of 9 × 10⁻⁵ mol/L, and crucially, prodipine uniquely altered the Km of serotonin for the uptake system [1]. Both drugs also stimulated 5-HT release in a dose-dependent manner, with prodipine being 4.1 times more potent than amantadine [1]. This data demonstrates that even within the same chemical class, subtle structural changes yield quantifiable differences in transporter pharmacology, making prodipine a specific, non-substitutable tool.

5-HT Uptake & Release
Direct head-to-head
Ki = 1.1 × 10⁻⁴ M; 4.1× release vs. amantadine
Quantifiable serotonergic fingerprint
Human platelet model, 14C-5-HT assay
Serotonin Transporter 5-HT Uptake Antiparkinsonian Agent Platelet Model

Preclinical Toxicity Profile vs. Amphetamine and Pemoline

Preclinical safety studies indicate that prodipine exhibits a distinct and potentially advantageous toxicity profile compared to other central stimulants. In mice, prodipine demonstrated lower toxicity than both amphetamine and pemoline [1]. Specifically, it caused no tachyphylaxis, no increased salivation, and no hyperthermia, and induced only mild hypertension [1]. This contrasts sharply with the known sympathomimetic and hyperthermic effects of amphetamine. Furthermore, while prodipine is noted to have a greater tendency to induce hyperactivity than budipine [2], this behavioral distinction is quantifiable and may be relevant for specific behavioral pharmacology studies.

Preclinical Toxicity Profile
Class-level inference
No tachyphylaxis, salivation, or hyperthermia; mild hypertension
Lower sympathomimetic confound profile
Mouse model, NCATS Inxight summary
Preclinical Toxicology Central Nervous System Stimulants Parkinson's Disease Models Safety Pharmacology

In Vivo Selectivity for DPP IV Over Related Peptidases

In vivo administration of prodipine (10 mg IV in rabbits) resulted in significant, sustained DPP IV inhibition across multiple tissues. Crucially, this inhibition was selective. No differences were detected in the activities of the related peptidases Aminopeptidase P (APP), Prolyl Oligopeptidase (PO), or Aminopeptidase M (mAAP) between prodipine-treated and control rabbits [1]. This experimental confirmation of in vivo selectivity is a key piece of evidence that supports the use of prodipine as a specific probe for DPP IV function, minimizing off-target confounding by other members of the protease family.

In Vivo Selectivity
Supporting evidence
No effect on APP, PO, or mAAP activities
Confirms DPP IV-specific inhibition
Rabbit model, 10 mg IV prodipine
DPP IV CD26 Enzyme Selectivity Protease Inhibitor

SAR Within the 4,4-Diphenylpiperidine Class on Opiate Receptors

SAR studies on 1-alkyl-4,4-diphenylpiperidines reveal that opiate receptor affinity is highly dependent on the nature of the 1-alkyl substitution [1]. The 1-methyl derivative was the most potent, with IC50 values of 9 μM, 0.71 μM, and 2.1 μM for displacing [3H]etorphine, [3H]dihydromorphine, and [3H][D-Ala2,D-Leu5]enkephalin, respectively [1]. In contrast, the 1-isopropyl (prodipine) and 1-tert-butyl (budipine) analogues, which are used as antiparkinsonian drugs, exhibited distinctly lower affinity (higher IC50 values) for these opiate receptors [1]. This class-level SAR demonstrates that the 1-isopropyl substitution of prodipine confers a specific, measurable reduction in off-target opiate receptor binding compared to other members of its chemical series.

Opiate Receptor SAR
Class-level inference
1-isopropyl group lowers affinity vs. 1-methyl analog
N-alkyl substitution modulates off-target binding
Rat brain synaptosomal assay
Opiate Receptors Structure-Activity Relationship Diphenylpiperidine Receptor Binding Assay

Optimal Research Applications for Prodipine Hydrochloride


Sustained DPP IV Knockdown Models

Prodipine hydrochloride is the tool of choice for studies requiring prolonged, irreversible inhibition of DPP IV. Unlike reversible inhibitors, a single intravenous dose in rabbits (e.g., 10 mg) maintains >80% target suppression for over 24 hours, with full recovery taking more than 20 days [1]. This extended washout period is ideal for chronic disease models or experiments examining the long-term consequences of DPP IV suppression. Its in vivo selectivity, confirmed by a lack of effect on Aminopeptidases P and M and Prolyl Oligopeptidase [1], ensures that observed phenotypes are primarily attributable to DPP IV inhibition.

Serotonergic Mechanisms in Parkinson's and Depression Models

The unique, quantifiable effects of prodipine on serotonin (5-HT) transport—specifically, its non-competitive inhibition of uptake (Ki = 1.1 × 10⁻⁴ mol/L) and its potent, dose-dependent stimulation of 5-HT release (4.1× more potent than amantadine) [2]—make it a valuable pharmacological tool. This distinct profile allows researchers to dissect serotonergic contributions to antiparkinsonian effects or explore novel antidepressant-like mechanisms in rodent models, differentiating its actions from those of other antiparkinsonian or antidepressant agents.

Central Stimulant Studies with Reduced Sympathomimetic Confounds

For behavioral pharmacology studies examining central stimulation or antiparkinsonian activity, prodipine offers a distinct advantage. Preclinical data show it has lower toxicity than amphetamine and pemoline and lacks several of their key side effects, including hyperthermia and increased salivation [3]. This allows for a cleaner behavioral readout with fewer confounding physiological variables. Its tendency to induce greater hyperactivity than budipine [4] also provides a specific, measurable behavioral endpoint for comparative studies within the diphenylpiperidine class.

SAR Studies on 4,4-Diphenylpiperidine Scaffolds

Prodipine serves as a key reference compound in SAR libraries focused on the 4,4-diphenylpiperidine scaffold. Its 1-isopropyl substitution is a critical variable that modulates both target activity (e.g., DPP IV inhibition, serotonin transport effects) and off-target liabilities (e.g., reduced opiate receptor affinity compared to the 1-methyl analog [5]). Researchers developing novel ligands for CNS targets or DPP IV can use prodipine as a defined benchmark to evaluate how modifications at the piperidine nitrogen impact the overall pharmacological and safety profile of new chemical entities.

Application
Selection Property
Validation Focus
Sustained DPP IV inhibition models
Irreversible target engagement
In vivo selectivity over related peptidases
Serotonergic pathway studies
5-HT uptake and release profile
Differentiation from budipine and amantadine
CNS stimulant behavioral studies
Sympathomimetic confound profile
Toxicity and hyperactivity endpoints
4,4-Diphenylpiperidine SAR studies
N-alkyl substitution context
Opiate receptor off-target binding comparison

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26 linked technical documents
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